N-(3,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(3,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a synthetic small molecule characterized by a unique triazaspiro[4.5]deca-1,3-diene core, a thioacetamide linker, and substituted aromatic groups. The 3,4-difluorophenyl moiety enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl group may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N4O2S/c1-29-11-9-23(10-12-29)27-21(15-3-6-17(31-2)7-4-15)22(28-23)32-14-20(30)26-16-5-8-18(24)19(25)13-16/h3-8,13H,9-12,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIBWMPHOMHZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Moieties
The target compound’s 3,4-difluorophenyl and 4-methoxyphenyl groups distinguish it from analogs such as N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (12) (). Key differences include:
- Halogen substitution : Fluorine atoms (electron-withdrawing) vs. chlorine (bulkier, lipophilic). Fluorine may enhance metabolic stability and membrane permeability .
- Methoxy group: The 4-methoxyphenyl substituent could improve solubility and participate in hydrogen bonding, unlike non-oxygenated aryl groups in analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ().
Table 1: Substituent Effects on Key Properties
*LogP estimated using fragment-based methods.
Core Structural Differences: Spirocyclic vs. Linear Systems
The triazaspiro[4.5]deca-1,3-diene core in the target compound contrasts with simpler heterocycles in analogs:
- Spirocyclic systems : Conformational rigidity may reduce entropic penalties during protein binding compared to linear triazoles (e.g., flumetsulam , a triazolo[1,5-a]pyrimidine sulfonamide in ).
Bioactivity and Binding Affinity Insights
While direct bioactivity data for the target compound are absent, docking studies () suggest that its structural features could enhance binding:
- Hydrophobic enclosure : The 8-methyl group on the triazaspiro core may participate in hydrophobic interactions, similar to ligands optimized via Glide XP scoring .
- Hydrogen bonding : The 4-methoxyphenyl group’s oxygen and the acetamide’s NH could form hydrogen bonds, akin to interactions observed in N-(1,3-thiazol-2-yl)acetamide derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
